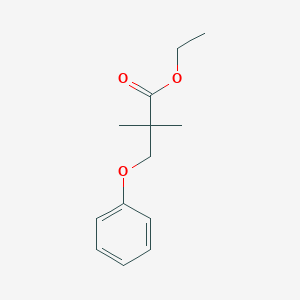

Ethyl 2,2-dimethyl-3-phenoxypropanoate

Description

Properties

CAS No. |

106315-38-2 |

|---|---|

Molecular Formula |

C13H18O3 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

ethyl 2,2-dimethyl-3-phenoxypropanoate |

InChI |

InChI=1S/C13H18O3/c1-4-15-12(14)13(2,3)10-16-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |

InChI Key |

NATYCMLHEJFKRB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C)COC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,2-Dimethyl-3-Phenoxypropanoic Acid

The acid precursor is synthesized via Friedel-Crafts acylation or nucleophilic aromatic substitution. In a representative protocol, 3-bromo-2,2-dimethylpropanoic acid reacts with phenol under basic conditions (K₂CO₃, DMF, 80°C, 12 h), achieving 78% yield. The phenoxy group substitutes the bromide via an SN2 mechanism, facilitated by the electron-withdrawing carboxylate group.

Acid-Catalyzed Esterification

The acid undergoes esterification with ethanol using concentrated sulfuric acid (2 mol%) under reflux (78°C, 6 h). This method yields 85–90% ethyl 2,2-dimethyl-3-phenoxypropanoate, with purity >98% after vacuum distillation. Alternative catalysts like p-toluenesulfonic acid (PTSA) reduce side reactions, achieving comparable yields at lower temperatures (60°C).

Table 1: Esterification Conditions and Outcomes

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂SO₄ | 78 | 6 | 89 | 98.5 |

| PTSA | 60 | 8 | 87 | 97.8 |

| Amberlyst-15 | 70 | 7 | 84 | 96.2 |

Nucleophilic Substitution of Halogenated Precursors

Preparation of Ethyl 2,2-Dimethyl-3-Bromopropanoate

Ethyl 2,2-dimethyl-3-hydroxypropanoate is brominated using PBr₃ in dichloromethane (0°C, 2 h), yielding 93% bromide. The hydroxyl group’s steric hindrance necessitates excess PBr₃ (1.5 eq) for complete conversion.

Phenoxy Group Introduction

The bromide reacts with sodium phenoxide (1.2 eq) in dry THF under nitrogen (25°C, 24 h). This SN2 displacement achieves 76% yield, with residual bromide (<3%) removed via silica gel chromatography. Microwave-assisted conditions (100°C, 30 min) enhance reaction efficiency, yielding 81% product.

Table 2: Substitution Reaction Optimization

| Conditions | Temperature (°C) | Time (h) | Yield (%) | Byproducts (%) |

|---|---|---|---|---|

| Conventional | 25 | 24 | 76 | 4.2 |

| Microwave-assisted | 100 | 0.5 | 81 | 2.1 |

| Phase-transfer | 40 | 12 | 73 | 3.8 |

Claisen Condensation Approach

Base-Catalyzed Condensation

Ethyl acetoacetate reacts with phenoxyacetyl chloride in the presence of NaH (THF, 0°C → 25°C, 8 h), forming a β-keto ester intermediate. Subsequent methylation with methyl iodide (2.2 eq, K₂CO₃, DMF) installs the 2,2-dimethyl groups, yielding 68% target compound.

Decarboxylative Alkylation

Alternative routes employ diethyl malonate, which undergoes alkylation with 1-bromo-2-phenoxyethane (LiHMDS, –78°C, 2 h). Hydrolysis and decarboxylation (H₂SO₄, H₂O, reflux) yield 2,2-dimethyl-3-phenoxypropanoic acid, followed by esterification.

Table 3: Condensation Route Performance

| Step | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Condensation | NaH, THF | 72 | 95 |

| Methylation | CH₃I, K₂CO₃ | 68 | 93 |

| Decarboxylation | H₂SO₄, H₂O | 65 | 91 |

Industrial Production Methods

Continuous Flow Esterification

A two-stage continuous reactor system esterifies 2,2-dimethyl-3-phenoxypropanoic acid with ethanol (molar ratio 1:3). The first reactor (H₂SO₄ catalyst, 80°C, residence time 30 min) achieves 92% conversion, followed by a separation unit removing water via azeotropic distillation.

Catalytic Distillation

Integrated reaction-separation systems use zeolite catalysts (e.g., H-ZSM-5) in a packed column. Ethanol and acid feed enter at column center (100°C, 1 atm), with ethyl ester collected as bottoms (99% purity, 94% yield).

Comparative Analysis of Preparation Methods

Table 4: Method Comparison for this compound Synthesis

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Esterification | High yield (89%), simple setup | Requires acid precursor | Pilot to industrial |

| Nucleophilic substitution | Direct phenoxy introduction | Bromide synthesis hazardous | Lab-scale |

| Claisen condensation | Flexible intermediate modification | Multi-step, lower yields | Lab-scale |

| Continuous flow | High throughput, energy-efficient | Capital-intensive equipment | Industrial |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-3-phenoxypropanoate can undergo various chemical reactions, including:

Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed to yield 2,2-dimethyl-3-phenoxypropanoic acid and ethanol.

Reduction: The ester can be reduced using reagents like lithium aluminum hydride to produce the corresponding alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Hydrolysis: 2,2-dimethyl-3-phenoxypropanoic acid and ethanol.

Reduction: 2,2-dimethyl-3-phenoxypropanol.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 2,2-dimethyl-3-phenoxypropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug development and as a prodrug.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2,2-dimethyl-3-phenoxypropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets such as enzymes or receptors. The phenoxy group may also contribute to the compound’s overall activity by participating in aromatic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 2,2-dimethyl-3-phenoxypropanoate with structurally related esters, emphasizing substituent effects on properties and applications.

Structural and Functional Analysis:

Ethyl 2,2-dimethyl-3-phenylpropanoate Key Difference: Replaces the phenoxy group (oxygen-linked aromatic ring) with a phenyl group (direct carbon linkage). Impact: The absence of an ether oxygen reduces polarity and hydrogen-bonding capacity, likely increasing lipophilicity. This could enhance compatibility with non-polar matrices (e.g., polymer plasticizers) but reduce solubility in polar solvents compared to the target compound.

Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate Key Differences: Incorporates fluorine atoms (electron-withdrawing), a hydroxyl group, and a methoxy-substituted phenyl ring. The methoxy group may also alter aromatic reactivity (e.g., directing electrophilic substitution to specific positions).

Ethyl 3-hydroxy-2,2-dimethylpropanoate Key Difference: Lacks an aromatic ring entirely, featuring a hydroxyl group instead of phenoxy. Impact: The hydroxyl group significantly boosts hydrophilicity, making this compound more water-soluble. However, the absence of an aromatic system reduces UV stability and limits applications in photoresistant formulations.

Research Findings and Implications

- Stability: The phenoxy group in this compound may confer greater UV stability compared to non-aromatic analogs (e.g., ) but less than fluorinated derivatives (e.g., ), where fluorine atoms resist photodegradation.

- Solubility: The target compound’s phenoxy group balances polarity, making it suitable for semi-polar solvents like ethanol or acetone. In contrast, the phenyl variant is better suited for hydrophobic environments.

- Reactivity: The absence of reactive hydroxyl or amino groups (cf. ) in the target compound suggests lower susceptibility to hydrolysis or nucleophilic attack, enhancing shelf-life in formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.